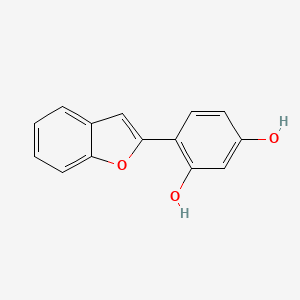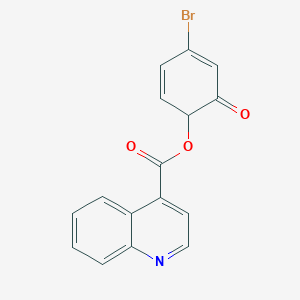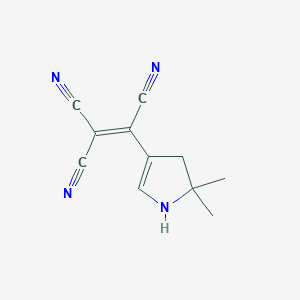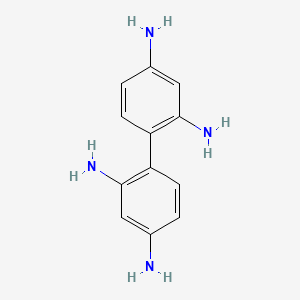
4-(1-Benzofuran-2-yl)benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzofuran-2-yl)benzene-1,3-diol is an organic compound that features a benzofuran ring fused to a benzene ring with two hydroxyl groups at the 1 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzofuran-2-yl)benzene-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of o-hydroxyacetophenones or o-hydroxybenzyl ketones.
Cyclization: These intermediates undergo cyclization under basic conditions to form the benzofuran ring. This can be achieved through one-pot etherification and dehydrative cyclization.
Functionalization: The benzofuran derivative is then functionalized to introduce hydroxyl groups at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production methods for 4-(Benzofuran-2-yl)benzene-1,3-diol may involve large-scale cyclization reactions using transition-metal catalysis. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzofuran-2-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Benzofuran-2-yl)benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-(Benzofuran-2-yl)benzene-1,3-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals through hydrogen atom transfer (HAT) or sequential proton loss-electron transfer (SPL-ET) mechanisms.
Enzyme Inhibition: It may inhibit specific enzymes involved in oxidative stress and inflammation.
Signal Transduction: The compound can modulate signaling pathways related to cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
4-(Benzofuran-2-yl)benzene-1,3-diol can be compared with other benzofuran derivatives:
Similar Compounds: Benzofuran, 5-(2-(4-hydroxyphenyl)benzofuran-3-yl)benzene-1,3-diol, and (E)-5-(2-(2-(4-hydroxyphenyl)benzofuran-5-yl)vinyl)benzene-1,3-diol.
Uniqueness: The presence of hydroxyl groups at the 1 and 3 positions on the benzene ring distinguishes it from other benzofuran derivatives, contributing to its unique chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
67736-18-9 |
|---|---|
Molekularformel |
C14H10O3 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
4-(1-benzofuran-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C14H10O3/c15-10-5-6-11(12(16)8-10)14-7-9-3-1-2-4-13(9)17-14/h1-8,15-16H |
InChI-Schlüssel |
VVIAFPKKGSQBGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=C(C=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(5-Chloro-2-(2-((5-chloro-3-ethylbenzo[d]oxazol-2(3H)-ylidene)methyl)but-1-en-1-yl)benzo[d]oxazol-3-ium-3-yl)propane-1-sulfonate](/img/structure/B12882348.png)
![2-(Bromomethyl)-5-iodobenzo[d]oxazole](/img/structure/B12882354.png)
![3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole](/img/structure/B12882360.png)




![N-(2-Fluoro-4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxamide](/img/structure/B12882401.png)
![2-(Aminomethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12882405.png)

